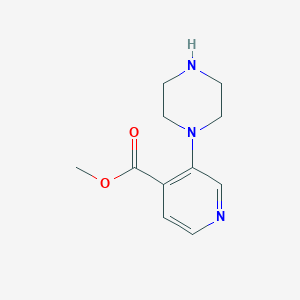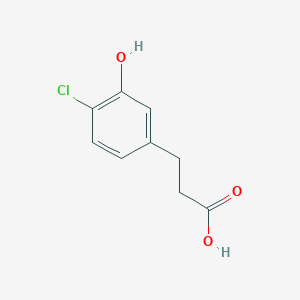
3-(Cyclobutylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylmethyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
The synthesis of 3-(Cyclobutylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines .
Chemical Reactions Analysis
3-(Cyclobutylmethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and Cp*Ir complexes for cyclization reactions . The major products formed from these reactions are typically substituted piperidines, which can be further functionalized for various applications.
Scientific Research Applications
3-(Cyclobutylmethyl)piperidine and its derivatives have numerous scientific research applications. In chemistry, they are used as intermediates in the synthesis of complex molecules. In biology and medicine, piperidine derivatives are known for their therapeutic properties, including anticancer, antihypertensive, antiulcer, and antimicrobial activities . These compounds are also used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethyl)piperidine involves its interaction with various molecular targets and pathways. Piperidine derivatives are known to regulate several crucial signaling pathways, including STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, and TGF-β/SMAD pathways . These interactions contribute to their therapeutic effects, such as anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
3-(Cyclobutylmethyl)piperidine is similar to other piperidine derivatives, such as pyridine, dihydropyridine, and piperidine itself. it is unique due to its specific cyclobutylmethyl substitution, which imparts distinct chemical and biological properties . Similar compounds include pyridine, pyrrolidine, and piperazine, which also possess significant therapeutic and synthetic applications .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-(cyclobutylmethyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-3-9(4-1)7-10-5-2-6-11-8-10/h9-11H,1-8H2 |
InChI Key |
KMGIITKVDGTLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)



![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)




![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)

